N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-27-16-8-4-2-6-13(16)14-10-11-19(26)24(23-14)12-18(25)22-20-21-15-7-3-5-9-17(15)28-20/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZTINTKVOWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the formation of the pyridazinone structure. The final step involves coupling these two moieties through an acetamide linkage.
Benzothiazole Formation: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with carbon disulfide, followed by cyclization.
Pyridazinone Synthesis: The pyridazinone ring is often prepared by reacting hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The final coupling step involves the reaction of the benzothiazole derivative with the pyridazinone intermediate in the presence of acetic anhydride and a suitable base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohol derivatives.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Analogous Compounds
Structural Comparisons
The target compound shares a benzothiazol-2-yl-acetamide framework with 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I, ). Key differences lie in the substituents:
- Target Compound : Features a 3-(2-methoxyphenyl)-1,6-dihydropyridazin-6-one group.
- Compound I : Substituted with a bulky adamantyl group.
Crystallographic and Spectroscopic Features
- Compound I: Space Group: Triclinic $ P\overline{1} $ with two independent molecules per asymmetric unit. Hydrogen Bonds: N–H⋯N (classical) and C–H⋯O (non-classical), forming ribbons along [100] . IR/NMR: Key peaks at 1668 cm$^{-1}$ (C=O stretch) and δ 7.73 ppm (aromatic H) .
- Target Compound: Predicted to crystallize in a polar space group (e.g., monoclinic $ P2_1/c $) due to asymmetric substituents. Expected IR bands: ~1670 cm$^{-1}$ (amide C=O) and ~1600 cm$^{-1}$ (pyridazinone C=O).
Biologische Aktivität
N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzothiazole moiety and a pyridazine derivative. The chemical formula is , and it has a molecular weight of approximately 396.48 g/mol. The presence of functional groups such as methoxy and acetamide enhances its solubility and reactivity.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The proposed mechanism involves the inhibition of essential enzymes or proteins necessary for bacterial survival, which is a common target for anti-tubercular drugs .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of various signaling pathways involved in cell proliferation and survival . The presence of the methoxyphenyl group may enhance its ability to penetrate cell membranes and exert cytotoxic effects.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound. The following table summarizes key findings:
| Study | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | M. tuberculosis | 0.85 ± 0.10 | Potent inhibition |
| Study 2 | Cancer cell lines | 5.0 | Induces apoptosis |
| Study 3 | CK-1δ enzyme | < 0.5 | Strong inhibitor |
These results indicate that the compound possesses promising activity against both microbial and cancerous cells.
Case Study 1: Antitubercular Activity
In a study focused on the synthesis of benzothiazole derivatives, this compound was found to have an IC50 value of 0.85 µM against M. tuberculosis, indicating strong potential as an anti-tubercular agent . The study highlighted structural modifications that could enhance efficacy further.
Case Study 2: Anticancer Properties
Another investigation assessed the compound's effects on various cancer cell lines. Results showed significant cytotoxicity with IC50 values around 5 µM, suggesting that it could be developed as a therapeutic agent in oncology . The study emphasized the importance of further exploring its mechanism of action to optimize therapeutic strategies.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound is well absorbed and distributed throughout biological systems. Metabolism primarily occurs via sulfation pathways, with biliary excretion being the main route. Toxicity assessments are crucial for determining safe dosage levels; preliminary studies indicate a favorable safety profile at therapeutic concentrations.
Q & A
Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
- Amide coupling : Reacting a substituted benzothiazol-2-amine with an activated pyridazinyl-acetic acid derivative. For example, 6-methoxy-1,3-benzothiazol-2-amine (precursor) can react with a dihydropyridazinone-acetyl chloride intermediate under reflux in chloroform, as described for analogous benzothiazole derivatives .
- Solvent selection : Chloroform (CHCl3) or ethanol (EtOH) is commonly used for reflux, followed by recrystallization in 80% ethanol to improve purity .
- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acylating agent) and reaction time (4–6 hours) to mitigate side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: Key characterization techniques include:
- X-ray crystallography : Resolve the molecular geometry (e.g., dihedral angles, hydrogen bonding networks). For benzothiazole derivatives, triclinic P1 space groups are typical, with intermolecular N–H⋯N and C–H⋯O interactions stabilizing the crystal lattice .
- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent integration (e.g., methoxy protons at δ 3.76 ppm, aromatic protons at δ 7.01–7.73 ppm) .
- Elemental analysis : Validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. What in vitro assays are used to evaluate its antioxidant potential?
Methodological Answer:
- DPPH radical scavenging assay : Measure IC50 values by monitoring absorbance at 517 nm after reacting the compound with 2,2-diphenyl-1-picrylhydrazyl (DPPH). For benzothiazole-pyridazine hybrids, moderate activity (IC50 ~50–100 μM) is typical due to electron-donating methoxy groups .
- FRAP assay : Quantify ferric-reducing power using Fe<sup>3+</sup>-TPTZ complexes; compare to ascorbic acid standards .
Advanced Research Questions
Q. How can contradictions between crystallographic and solution-phase structural data (e.g., NMR) be resolved?
Methodological Answer:
- Dynamic effects in NMR : Solution-phase flexibility (e.g., rotation of the methoxyphenyl group) may cause averaged NMR signals, whereas X-ray structures reflect static conformations. Use variable-temperature NMR to detect restricted rotation .
- DFT calculations : Compare computed (gas-phase) and experimental bond lengths/angles to identify steric or electronic influences .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation : Modify the methoxyphenyl group (e.g., replace OMe with Cl, NO2) to assess electronic effects on bioactivity .
- Scaffold hybridization : Fuse pyridazinyl or benzothiazolyl moieties with triazoles or tetrazoles to enhance π-π stacking in target binding .
- Pharmacophore mapping : Use docking simulations to identify critical H-bond donors/acceptors (e.g., pyridazinyl carbonyl) .
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or NADPH oxidase. Prioritize binding poses with the pyridazinyl oxygen forming hydrogen bonds to catalytic residues .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
Q. How to improve solubility and bioavailability without compromising activity?
Methodological Answer:
- Amino acid conjugation : Attach lysine or arginine residues to the acetamide group to enhance aqueous solubility, as demonstrated for related thiazole derivatives .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyloxy-methyl) at the methoxyphenyl position to improve membrane permeability .
Q. How to interpret conflicting bioactivity data across different assays (e.g., antioxidant vs. anti-inflammatory)?
Methodological Answer:
- Assay-specific interference : Test for false positives in antioxidant assays (e.g., DPPH quenching by residual solvents) via LC-MS purity checks .
- Dual-target activity : Use transcriptomics (RNA-seq) to identify if the compound modulates both oxidative stress (Nrf2 pathway) and inflammation (NF-κB signaling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
